XPhos Palladacycle Gen. 3

Regiodivergent Catalysis Hydroarylation Ligand-Controlled Selectivity

XPhos Palladacycle Gen. 3 (CAS 1445085-55-1) is a high-performance third-generation Buchwald precatalyst that ensures exclusive γ-selectivity in hydroarylation and superior reactivity with aryl chlorides. Unlike alternative G3 catalysts or in situ Pd/XPhos mixtures, its unique XPhos ligand and stable palladacycle scaffold deliver reproducible, high-yield results in challenging cross-coupling reactions. This air-, moisture-, and thermally-stable solid simplifies handling, making it ideal for high-throughput screening and seamless scale-up from R&D to API manufacturing.

Molecular Formula C46H62NO3PPdS
Molecular Weight 846.46
CAS No. 1445085-55-1
Cat. No. B2432216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPhos Palladacycle Gen. 3
CAS1445085-55-1
Molecular FormulaC46H62NO3PPdS
Molecular Weight846.46
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]
InChIInChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1
InChIKeyLMRGIWYBLKXQGS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

XPhos Pd G3 (1445085-55-1): Third-Generation Buchwald Palladacycle Precatalyst for Robust Cross-Coupling


XPhos Palladacycle Gen. 3 (CAS 1445085-55-1) is a third-generation (G3) Buchwald precatalyst, specifically Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) . It belongs to the Pd(ABP)(Phos)(OMs) class, where the active catalyst is generated in situ by reductive elimination [1]. The complex is characterized as an air-, moisture-, and thermally-stable solid with high solubility in common organic solvents and a melting point of 146-151 °C (decomposition) . Its primary applications are in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura couplings .

Why XPhos Pd G3 (1445085-55-1) Cannot Be Casually Replaced by Other Buchwald Precatalysts


XPhos Pd G3 is not a simple substitute for other G3 precatalysts like SPhos Pd G3 or RuPhos Pd G3, nor for in situ generated Pd/XPhos systems. Its performance is dictated by the unique combination of the sterically demanding XPhos ligand and the specific palladacycle scaffold. This results in distinct reactivity profiles that are critical for challenging substrates. For instance, the XPhos ligand imparts unique regiodivergent control in hydroarylation, which is not achievable with other ligand classes [1]. Furthermore, the G3 scaffold's solvent-dependent isomerization directly impacts catalytic performance, a variable absent in simpler Pd/ligand mixtures [2]. Substituting XPhos Pd G3 with a different precatalyst can therefore lead to dramatically different yields, selectivity, or complete reaction failure, making its specific procurement essential for reproducible results in targeted applications.

Quantitative Performance Benchmarks for XPhos Pd G3 (1445085-55-1) Against Key Comparators


Regiodivergent Hydroarylation: Exclusive γ-Selectivity Enabled by XPhos Pd G3

In a Cu/Pd-catalyzed hydroarylation of unactivated allenes, XPhos Pd G3 (as the Pd source for the XPhos ligand) provides exclusive γ-selective arylation. In contrast, using a bidentate Josiphos-type ligand results in α-selective arylation [1]. This demonstrates the unique and decisive role of the XPhos ligand in controlling reaction regiochemistry.

Regiodivergent Catalysis Hydroarylation Ligand-Controlled Selectivity

Efficient Cross-Coupling of Organolithiums with Aryl Chlorides at Low Temperature

The catalyst system based on XPhos (using Pd2(dba)3/XPhos, which generates a catalyst analogous to XPhos Pd G3) enables the direct cross-coupling of aryl chlorides with (hetero)aryl lithium compounds. This system produces biaryl and heterobiaryl compounds in high yields under mild conditions (room temperature to 40 °C) with short reaction times [1]. This is a challenging transformation that often requires more forcing conditions or fails with less active catalysts.

Organolithium Cross-Coupling Aryl Chloride Activation Mild Conditions

Bench-Stable Solid with Extended Solution Stability

XPhos Pd G3 is characterized as an air-, moisture-, and thermally-stable solid . Unlike many air-sensitive Pd(0) catalysts or simpler Pd(II) salts that require rigorous inert atmosphere handling and degrade in solution, XPhos Pd G3 exhibits a long life in solutions of common organic solvents . This is a practical advantage over in situ generated catalysts or first/second-generation precatalysts, which may be more sensitive to air and moisture and require fresh preparation.

Catalyst Handling Stability Reaction Setup

Optimal Applications for XPhos Pd G3 (1445085-55-1) Based on Quantitative Evidence


Synthesis of Polysubstituted Aromatic Compounds via Regiodivergent Hydroarylation

XPhos Pd G3 is the catalyst of choice for the γ-selective hydroarylation of allenes. This application is validated by the direct evidence that the XPhos ligand provides exclusive γ-selectivity, a feat not achievable with bidentate ligands like Josiphos [1]. This enables the efficient construction of complex, polysubstituted aromatic building blocks with precise control over regiochemistry, which is critical in pharmaceutical and agrochemical synthesis.

Late-Stage Functionalization with Organolithium Reagents

The high activity of XPhos-based systems in the cross-coupling of aryl chlorides with sensitive organolithium nucleophiles [1] makes XPhos Pd G3 a premier candidate for late-stage diversification. The ability to operate at room temperature to 40 °C allows for the functionalization of complex, heat-sensitive molecules bearing aryl chloride handles, a common scenario in medicinal chemistry for rapidly generating compound libraries from advanced intermediates.

High-Throughput Experimentation (HTE) and Reaction Screening

The bench stability of XPhos Pd G3 as a solid and its long life in solution [1] make it ideal for high-throughput experimentation. Catalyst stock solutions can be prepared and used reliably over time without degradation, ensuring consistent dosing across multiple parallel reactions. This ease of handling reduces experimental error and increases the robustness of screening campaigns for C–N and C–C bond formation.

Process Chemistry Scale-Up of Suzuki-Miyaura and Amination Reactions

The combination of high reactivity with aryl chlorides [1] and its robust stability profile [2] positions XPhos Pd G3 as a strong candidate for scaling up key cross-coupling reactions. Its predictable activation (reductive elimination to the active Pd(0) species) and tolerance to common process variables (air, moisture) can simplify scale-up operations and improve the reliability of manufacturing processes for active pharmaceutical ingredients (APIs) and advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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